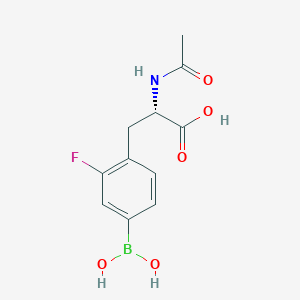
(S)-2-Acetamido-3-(4-borono-2-fluorophenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-[4-(dihydroxyboranyl)-2-fluorophenyl]-2-acetamidopropanoic acid is a synthetic organic compound that features a boronic acid group, a fluorine atom, and an acetamido group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-[4-(dihydroxyboranyl)-2-fluorophenyl]-2-acetamidopropanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like (2S)-3-[4-(dihydroxyboranyl)-2-fluorophenyl]-2-acetamidopropanoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This could include using more stable and readily available boron reagents, as well as optimizing reaction conditions to increase yield and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-3-[4-(dihydroxyboranyl)-2-fluorophenyl]-2-acetamidopropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can be reduced to remove the boronic acid group, yielding different products.
Substitution: The fluorine atom and the acetamido group can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can lead to the removal of the boronic acid group .
Wissenschaftliche Forschungsanwendungen
(2S)-3-[4-(dihydroxyboranyl)-2-fluorophenyl]-2-acetamidopropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in treating various diseases due to its unique chemical properties.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which (2S)-3-[4-(dihydroxyboranyl)-2-fluorophenyl]-2-acetamidopropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with certain biomolecules, making it useful in drug design and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pinacol boronic esters: These compounds are also used in organic synthesis and have similar boronic acid groups.
Difluoromethylated compounds: These compounds contain fluorine atoms and are used in various chemical reactions.
Eigenschaften
Molekularformel |
C11H13BFNO5 |
|---|---|
Molekulargewicht |
269.04 g/mol |
IUPAC-Name |
(2S)-2-acetamido-3-(4-borono-2-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C11H13BFNO5/c1-6(15)14-10(11(16)17)4-7-2-3-8(12(18)19)5-9(7)13/h2-3,5,10,18-19H,4H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1 |
InChI-Schlüssel |
HEBBLDKZZATGAM-JTQLQIEISA-N |
Isomerische SMILES |
B(C1=CC(=C(C=C1)C[C@@H](C(=O)O)NC(=O)C)F)(O)O |
Kanonische SMILES |
B(C1=CC(=C(C=C1)CC(C(=O)O)NC(=O)C)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


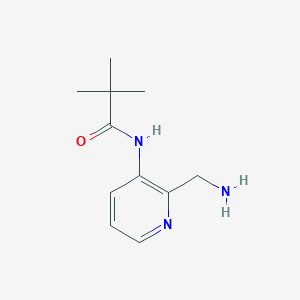
![2-[Acetyl(cyclopropyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B13492889.png)
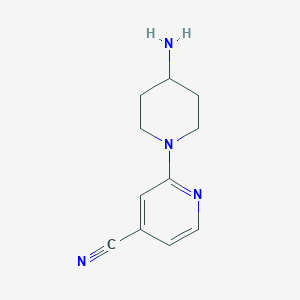
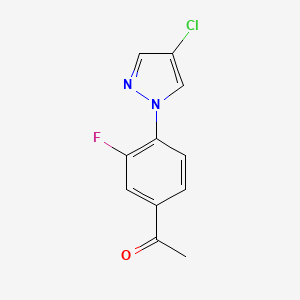
![1-benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium methyl sulfate](/img/structure/B13492918.png)
![Ethyl 2-fluoro-2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate](/img/structure/B13492924.png)
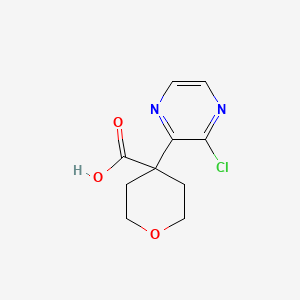
![7-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B13492933.png)
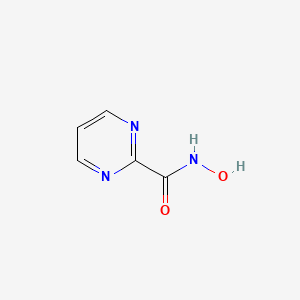
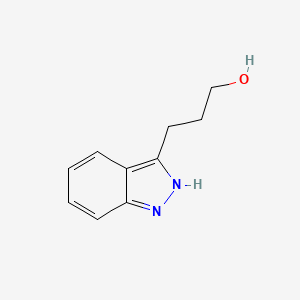


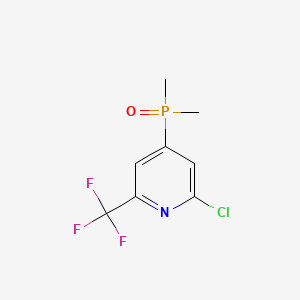
![Ethyl 3-(diphenylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13492964.png)
